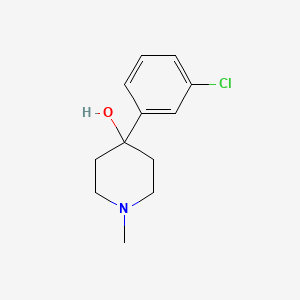

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine

Beschreibung

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group and a methyl group at the 4- and 1-positions of the piperidine ring, respectively, and a 3-chlorophenyl substituent at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the chloro group) and hydrogen-bonding capacity (via the hydroxyl group), making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) targeting or enzyme inhibition .

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-14-7-5-12(15,6-8-14)10-3-2-4-11(13)9-10/h2-4,9,15H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBPQYXWLFOJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated piperidine ring.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-(3-Chlorophenyl)-4-oxopiperidine, while nucleophilic substitution of the chlorophenyl group can produce various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine, a compound with significant pharmacological potential, has been the subject of various research studies focusing on its applications in medicinal chemistry. This article will explore its scientific research applications, supported by data tables and documented case studies.

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant properties similar to those of selective serotonin reuptake inhibitors (SSRIs). The compound's structure allows it to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.

Case Study:

A study demonstrated that a related piperidine derivative showed significant antidepressant effects in animal models, suggesting that this compound could have similar efficacy .

Histamine H3 Receptor Antagonism

The compound has been explored for its potential as a histamine H3 receptor antagonist. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in various neurological disorders.

Research Findings:

In vitro studies have shown that modifications to the piperidine structure can enhance binding affinity to the H3 receptor, suggesting that this compound could be developed into a therapeutic agent for conditions such as narcolepsy and cognitive disorders .

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has been extensively studied. Compounds similar to this compound have exhibited promising results against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. This inhibition is relevant for developing treatments for Alzheimer's disease and urinary tract infections.

Case Study:

Inhibition assays indicated that similar piperidine compounds effectively reduced AChE activity, supporting the hypothesis that this compound could be beneficial in neurodegenerative disease management .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. The mechanism often involves inducing apoptosis in cancer cells.

Research Findings:

In vitro experiments showed that treatment with related compounds led to increased caspase activity and reduced cell viability in various cancer cell lines, indicating that this compound may possess similar anticancer properties .

Wirkmechanismus

The mechanism of action of 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chlorophenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Substitution

- 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7): Differs in the position of the chlorine atom (4- vs. 3-chlorophenyl).

- 4-(4-Fluorophenyl)-4-hydroxypiperidine (CAS 3888-65-1): Fluorine’s electronegativity increases polarity and reduces lipophilicity relative to chlorine, which could alter blood-brain barrier permeability .

Methoxy and Other Functional Groups

Modifications to the Piperidine Core

Hydroxyl Group Replacement

- Tetrahydro-2H-pyran-4-ol derivatives : Replacing the piperidine hydroxyl group with a pyran oxygen (e.g., in HCV NS3/4a protease inhibitors) alters hydrogen-bonding interactions. For example, exo isomers of pyran-based compounds demonstrated superior activity against HCV mutants compared to endo isomers, highlighting stereochemical dependencies .

Piperidine vs. Piperazine Derivatives

- Such derivatives are often explored in antipsychotic drug development .

Functional Group Additions

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one: The ketone group at the 4-position replaces the hydroxyl group, eliminating hydrogen-bond donor capacity but introducing a site for nucleophilic reactions. Such modifications are common in antimicrobial and anti-inflammatory agents .

Stereochemical Effects

- In HCV protease inhibitors, stereochemistry (exo vs. endo) significantly impacts efficacy. For instance, compound 33 (exo isomer) outperformed 32 (endo isomer) in activity against genotype 3a and A156 mutants, suggesting that the spatial arrangement of substituents in 4-hydroxy-1-methylpiperidine derivatives critically influences target engagement .

Pharmacokinetic Considerations

Data Tables

Table 2: Impact of Stereochemistry on Activity (HCV Protease Inhibitors)

| Compound | Structure | Isomer | Activity Against HCV GT3a | Activity Against A156 Mutant |

|---|---|---|---|---|

| 32 | Piperidine derivative | Endo | Moderate | Low |

| 33 | Piperidine derivative | Exo | High | High |

| Reference: |

Biologische Aktivität

4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine, a derivative of piperidine, has garnered attention due to its potential biological activities. This compound is part of a broader class of piperidine derivatives that have been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16ClN

- Molecular Weight : 221.72 g/mol

The presence of the chlorophenyl group and the hydroxyl moiety at the 4-position of the piperidine ring significantly influences its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research has indicated that compounds within the piperidine class exhibit notable antimicrobial properties. A study evaluating various piperidine derivatives found that those with specific substitutions, such as halogens or hydroxyl groups, showed enhanced activity against bacterial strains like Salmonella typhi and Bacillus subtilis . The antimicrobial efficacy is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory potential. Particularly, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions like Alzheimer's disease. Compounds with similar piperidine structures have demonstrated strong inhibitory effects on AChE, leading to increased levels of acetylcholine in synaptic clefts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of piperidine derivatives. In the case of this compound, modifications at the phenyl ring and the piperidine nitrogen can significantly alter its biological profile. For instance, introducing different substituents on the phenyl ring can enhance both potency and selectivity against targeted pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Screening : A high-throughput screening against a library of compounds identified several piperidine derivatives with MIC values ranging from 6.3 to 23 µM against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents .

- Enzyme Inhibition Studies : In vitro assays demonstrated that derivatives with similar structures exhibited significant inhibition against AChE and urease, suggesting their potential use in treating neurodegenerative diseases and managing urea cycle disorders .

- Cytotoxicity Assessments : Studies on cytotoxicity revealed that certain analogs of piperidine derivatives showed promising results in inducing apoptosis in cancer cell lines, supporting their development as anticancer agents .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves piperidine derivatives reacting with substituted aryl halides under nucleophilic substitution or coupling conditions. Key steps include:

- Reagent Selection : Use of potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF) to facilitate deprotonation and nucleophilic attack .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for piperidine:aryl halide) and reaction temperatures (e.g., 80–100°C for 12–24 hours) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Physicochemical Profiling :

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., receptor binding vs. enzyme inhibition) be resolved in studies of this compound?

Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to distinguish selective vs. off-target effects (e.g., CYP2D6 inhibition vs. dopamine receptor binding) .

- Structural Modifications : Introduce substituents (e.g., methyl or fluorine groups) to isolate pharmacophores responsible for specific activities .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like 5-HT₂A or D₂, validating with mutational studies .

Q. Data Contradiction Example :

| Assay Type | Observed Activity | Potential Explanation |

|---|---|---|

| CYP2D6 Inhibition | IC₅₀ = 1.2 µM | Competitive binding at heme site |

| D₂ Receptor Binding | Kᵢ = 8.3 nM | High affinity for orthosteric pocket |

Q. What strategies are effective for studying structure-activity relationships (SAR) in piperidine derivatives?

Methodological Answer:

- Analog Synthesis : Systematic modification of the 3-chlorophenyl group (e.g., replacing Cl with F or CF₃) to assess electronic effects on receptor binding .

- Stereochemical Analysis : Compare enantiomers (e.g., (R)- vs. (S)-configurations) using chiral HPLC to determine stereoselective activity .

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to link structural features (e.g., 4-hydroxy group) to CYP-mediated oxidation .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) during structural validation?

Methodological Answer:

- Reference Standards : Compare with published data for analogous compounds (e.g., 4-(4-chlorophenyl)piperidine derivatives) .

- Dynamic NMR : Use variable-temperature -NMR to resolve conformational equilibria (e.g., chair vs. boat piperidine ring) .

- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond angles and substituent orientation (e.g., COD Entry 2230670 for similar piperidine carboxamides) .

Q. What methodological frameworks guide the design of in vivo studies for this compound’s neuropharmacological potential?

Methodological Answer:

- Theoretical Basis : Link to dopamine receptor hypotheses (e.g., D₂ antagonism for antipsychotic activity) .

- Animal Models : Use of prepulse inhibition (PPI) tests in rodents to assess sensorimotor gating, relevant to schizophrenia research .

- Dosage Regimens : Adjust doses based on pharmacokinetic parameters (e.g., t₁/₂ = 4–6 hours) from prior in vitro metabolism studies .

Q. How can researchers mitigate synthetic byproducts (e.g., N-oxide formation) during scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.